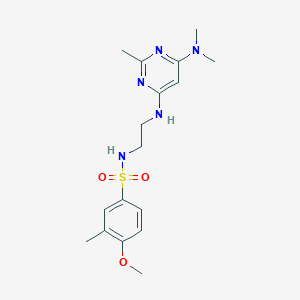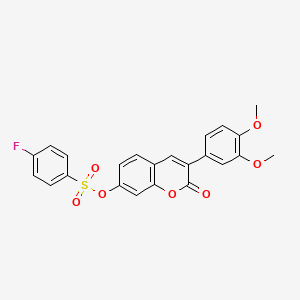
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as PBP, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various applications, including drug discovery, neuroscience, and cancer research. In
Aplicaciones Científicas De Investigación
HIV-1 Inhibitor Studies
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one and its derivatives have been explored for their potential in inhibiting HIV-1. For example, BMS-663749, a derivative, was shown to effectively deliver its parent drug orally, suggesting its usefulness in HIV-1 attachment inhibition (Kadow et al., 2012). Another study highlighted modifications and structure-activity relationships of similar molecules, emphasizing the importance of certain molecular features for antiviral activity (Wang et al., 2005).
Coordination Chemistry
The compound has been utilized in coordination chemistry studies. For instance, Schiff-base ligands incorporating elements of its structure were designed to explore the coordination chemistry of Copper (II), providing insights into the influence of different substituents on coordination properties and magnetic behavior (Majumder et al., 2016).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one have been used for various synthesis processes. This includes the generation of azomethine ylides leading to fused pyrrolidines, which is significant in the creation of complex molecular structures (Roussi, 1990). Also, the synthesis of amino derivatives for use in dye production for synthetic-polymer fibers was demonstrated, showcasing its utility in creating functional materials (Peters & Bide, 1985).
Anticancer Activity
The compound's framework has been incorporated in the synthesis of molecules with potential anticancer activity. For example, the synthesis of polysubstituted 4H-Pyran derivatives involving a piperazinyl group showed promise against various human cancer cell lines (Hadiyal et al., 2020).
Propiedades
IUPAC Name |
1-pyridin-2-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAEAWOFHKNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)
![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)